molecular formula C12H10INO2 B8654294 Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- CAS No. 111877-76-0

Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-

Cat. No.: B8654294
CAS No.: 111877-76-0
M. Wt: 327.12 g/mol
InChI Key: JBCRJFBWNIMKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- (C₁₂H₁₀INO₂), is a functionalized quinoline derivative characterized by a 1,3-dioxolane ring at position 3 and an iodine substituent at position 2. This compound is of interest in medicinal chemistry due to the pharmacological versatility of quinoline scaffolds, including antioxidant, antimicrobial, and anticancer activities .

Scientific Research Applications

Antimicrobial Properties

Quinoline derivatives have shown promising antimicrobial activities against various pathogens. For instance, studies indicate that iodo-quinoline derivatives exhibit significant antibacterial effects against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae. The incorporation of iodine into the quinoline structure has been linked to increased antimicrobial potency compared to traditional quinolones .

Antitumor Activity

Research has highlighted the potential of quinoline derivatives in cancer treatment. Compounds derived from quinoline frameworks have demonstrated inhibitory effects on tumor cell growth, particularly in leukemia and colon cancer models. For example, certain quinoline-nitrone derivatives showed IC₅₀ values comparable to standard chemotherapeutic agents like doxorubicin .

Antitubercular Effects

Recent investigations have focused on the antitubercular properties of quinoline derivatives. Compounds synthesized from the quinoline core have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some exhibiting low MIC values indicative of strong activity against resistant strains . The mechanism often involves inhibition of critical enzymes such as InhA, which is essential for bacterial survival.

Case Study: Antimicrobial Activity

A library of iodo-quinoline derivatives was synthesized and characterized using various spectroscopic methods (FT-IR, MS, NMR). The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) assays against multiple bacterial strains. The results indicated that the presence of iodine significantly enhanced the antimicrobial properties compared to non-iodinated counterparts .

Case Study: Antitumor Activity

In another study, quinoline derivatives were tested for their antiproliferative effects on human cancer cell lines. Compounds showed varying degrees of cytotoxicity, with some demonstrating enhanced activity due to structural modifications that improved solubility and bioavailability . This highlights the importance of chemical modifications in developing effective anticancer agents.

Chemical Reactions Analysis

Iodination and Dioxolane Formation

  • Iodination : The introduction of iodine at the 2-position can be achieved through electrophilic aromatic substitution or via pre-activated intermediates. The presence of activating groups (e.g., electron-donating substituents) may facilitate this step .

  • Dioxolane Moiety : The 1,3-dioxolane ring is typically formed via protection/deprotection strategies. For example, boron trifluoride (BF₃) is used as a catalyst to enhance yields during cyclization reactions involving carbonyl groups.

Domino and Multi-Component Reactions

  • Three-Component Domino Reactions : Solvent-free conditions at elevated temperatures (e.g., 130°C) enable efficient formation of quinoline derivatives. These reactions involve sequential steps such as enamine formation, cyclization, and nucleophilic substitution .

  • Vilsmeier Reagent : While primarily used for formylation, analogous approaches may involve reactions with acetanilides or other nucleophiles to construct the quinoline framework .

Key Reactions

The compound’s reactivity is influenced by its iodine substituent and dioxolane group, which modulate electronic and steric effects.

Condensation Reactions

  • Schiff Base Formation : The aldehyde group (if present) can undergo condensation with amines (e.g., anilines) to form imine derivatives. For example, reactions with hydrazine hydrate or phenyl hydrazine yield hydrazones, which can further react with carbonyl compounds .

  • Esterification : Aldehyde groups may be oxidized to carboxylic acids using iodine in methanol, followed by esterification with alcohols .

Cyclization and Fused Systems

  • Fused Heterocycles : Reactions with formamide and formic acid under reflux can generate fused ring systems (e.g., pyrrolo[3,4-b]quinolinones) via intramolecular cyclization .

  • Nucleophilic Aromatic Substitution : Electron-withdrawing groups (e.g., halogens) on the aryl ring enhance susceptibility to nucleophilic attack, particularly in iodinated positions .

Oxidation and Functional Group Transformations

  • Aldehyde to Acid : The aldehyde group (if present) can be oxidized to a carboxylic acid using iodine in methanol, followed by condensation with esters .

  • Reduction and Deprotection : The dioxolane moiety may undergo acid-catalyzed hydrolysis to regenerate the carbonyl group, enabling further transformations.

Analytical Data

Key physical and spectroscopic properties are summarized below:

Property Value Reference
Molecular Formula C₁₂H₁₀INO₂
Molecular Weight 327.12 g/mol
Density ~1.699 g/cm³ (predicted)
Boiling Point ~418.9°C (predicted)
pKa ~1.79 (predicted)

Spectroscopic Analysis :

  • NMR/IR : Used to confirm the structure via characteristic signals (e.g., aromatic protons, carbonyl groups).

  • Mass Spectrometry : Identifies molecular ions and fragmentation patterns .

Reactivity Profile

  • Electronic Effects : The iodine substituent at position 2 enhances lipophilicity and may increase electron-withdrawing effects, activating the ring for nucleophilic substitution .

  • Steric Effects : The dioxolane group introduces steric hindrance, influencing regioselectivity in reactions.

  • Biological Interactions : The iodine atom may participate in covalent binding to biological targets (e.g., enzymes), contributing to antimicrobial or anticancer activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(1,3-dioxolan-2-yl)quinoline derivatives, and how does the iodination at position 2 affect reaction conditions?

  • Methodology : The synthesis typically involves:

  • Step 1 : Formation of the 1,3-dioxolane ring via ketalization of a quinoline-3-carbaldehyde precursor using ethylene glycol and acid catalysis (e.g., p-toluenesulfonic acid) under Dean-Stark reflux .
  • Step 2 : Electrophilic iodination at position 2 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 60–80°C. Optimize stoichiometry to avoid over-iodination .
    • Key Considerations : Monitor reaction progress via TLC/HPLC and confirm regioselectivity using NMR (e.g., ¹H/¹³C) .

Q. How is the antioxidant activity of 3-(1,3-dioxolan-2-yl)quinoline derivatives evaluated, and what structural features correlate with radical scavenging efficacy?

  • Methodology :

  • DPPH Assay : Dissolve compounds in DMSO, mix with DPPH (2,2-diphenyl-1-picrylhydrazyl) solution, and measure absorbance at 517 nm after 30 min incubation .
  • Structure-Activity : Electron-donating groups (e.g., -OCH₃, -NH₂) at position 2 enhance activity by stabilizing radical intermediates. Substituents on the dioxolane ring (e.g., halogens) may sterically hinder interaction with radicals .

Q. What spectroscopic techniques are critical for characterizing 3-(1,3-dioxolan-2-yl)-2-iodoquinoline, and how are spectral data interpreted?

  • Techniques :

  • ¹H/¹³C NMR : Identify protons on the dioxolane ring (δ 3.5–4.0 ppm for -OCH₂CH₂O-) and aromatic protons (δ 7.0–8.5 ppm for quinoline). Iodo-substitution deshields adjacent protons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for iodine (e.g., 127I/129I) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for 3-(1,3-dioxolan-2-yl)quinoline derivatives be resolved?

  • Methodology :

  • X-ray Crystallography : Refine data using SHELX software to resolve dihedral angles (e.g., 85.21° between dioxolane and quinoline planes) and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models to validate intramolecular interactions .

Q. What strategies mitigate competing side reactions during iodination of 3-(1,3-dioxolan-2-yl)quinoline?

  • Approaches :

  • Solvent Optimization : Use non-coordinating solvents (e.g., CCl₄) to reduce iodine aggregation and improve regioselectivity.
  • Temperature Control : Maintain <80°C to prevent dioxolane ring opening or iodine displacement by nucleophiles .

Q. How do computational models predict the biological activity of 3-(1,3-dioxolan-2-yl)-2-iodoquinoline derivatives, and what parameters validate these predictions?

  • Methods :

  • Molecular Docking : Simulate binding to targets (e.g., bacterial DNA gyrase) using AutoDock Vina. Prioritize compounds with low binding energy (ΔG < −7 kcal/mol) .
  • QSAR Studies : Correlate logP values and Hammett σ constants with experimental MIC (Minimum Inhibitory Concentration) data for antibacterial activity .

Q. Data Contradiction Analysis

Q. Why do some studies report divergent antioxidant activities for structurally similar 3-(1,3-dioxolan-2-yl)quinoline derivatives?

  • Factors :

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at position 6 reduce radical scavenging by destabilizing the intermediate phenoxyl radical .
  • Assay Variability : Differences in DPPH concentration (e.g., 100 μM vs. 200 μM) and incubation time (15 vs. 30 min) significantly alter reported % inhibition .

Q. How do crystallographic data resolve discrepancies in the proposed tautomeric forms of hydrazine derivatives of 3-(1,3-dioxolan-2-yl)quinoline?

  • Resolution :

  • Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the keto form over enol tautomers. Validate via IR (C=O stretch at 1680–1700 cm⁻¹) and X-ray hydrogen position refinement .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing 3-(1,3-dioxolan-2-yl)-2-iodoquinoline for multi-institutional studies?

  • Guidelines :

  • Standardized Conditions : Document exact equivalents (e.g., 1.3 eq ethylene glycol), solvent purity (e.g., anhydrous toluene), and drying methods (e.g., Na₂SO₄ vs. MgSO₄) .
  • Batch Testing : Validate purity across ≥3 independent syntheses using HPLC (purity >98%) and elemental analysis .

Q. How can researchers adapt the FINER criteria to design hypothesis-driven studies on quinoline derivatives?

  • Application :
  • Feasible : Prioritize compounds with scalable synthesis (e.g., <5 steps) and commercial starting materials.
  • Novel : Focus on understudied targets (e.g., bacterial efflux pump inhibition) rather than established mechanisms .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Comparisons

Table 1: Structural Features and Substituent Effects

Compound Name Substituents (Positions) Key Functional Groups Notable Properties
3-(1,3-Dioxolan-2-yl)-2-iodo-quinoline 3-(1,3-dioxolane), 2-I Dioxolane (electron-donating), Iodo (leaving group) Enhanced solubility, potential for Suzuki coupling
3-Quinolinecarboxaldehyde (14) 2-Cl, 3-CHO Chlorine (electron-withdrawing), Aldehyde Antioxidant (EC₅₀ not reported)
8-Hydroxyquinoline derivatives (43) 8-OH Hydroxy (chelating agent) Antioxidant, metal-binding
Thiophene-fused quinolines (44) Thiophene fused at 5,6-positions Sulfur-containing heterocycle Antioxidant (EC₅₀ = 12.03 ± 1.45 μg/mL)
3-(4-Iodobenzoyl)quinoline 3-(4-iodobenzoyl) Iodoaryl ketone Structural analog with iodine in aryl group
2-Chloro-3-benzimidazolyl-quinoline 2-Cl, 3-benzimidazole Chlorine, Benzimidazole Anticancer and antimicrobial

Key Observations :

  • Iodine vs. Chlorine : The 2-iodo substituent in the target compound offers superior leaving-group capability compared to 2-chloro analogs, enabling participation in nucleophilic substitution or metal-catalyzed cross-couplings .
  • Dioxolane vs. Aldehyde: The 1,3-dioxolane group improves solubility and metabolic stability compared to aldehyde-containing derivatives (e.g., 3-quinolinecarboxaldehyde) .
  • Positional Effects: Dioxolane at position 3 (vs.

Pharmacological Activity Comparisons

Key Findings :

  • The target compound’s iodine and dioxolane groups may synergize to enhance antimicrobial activity, as seen in structurally related benzoquinolines with MIC values surpassing ciprofloxacin .
  • Antioxidant activity is more pronounced in thiophene-fused quinolines (EC₅₀ ~12 μg/mL) compared to dioxolane-containing analogs, likely due to sulfur’s radical scavenging capacity .

Key Insights :

  • The target compound’s synthesis requires precise iodination conditions, whereas chloro derivatives are more straightforward to prepare .

Properties

CAS No.

111877-76-0

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-2-iodoquinoline

InChI

InChI=1S/C12H10INO2/c13-11-9(12-15-5-6-16-12)7-8-3-1-2-4-10(8)14-11/h1-4,7,12H,5-6H2

InChI Key

JBCRJFBWNIMKMT-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC3=CC=CC=C3N=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.